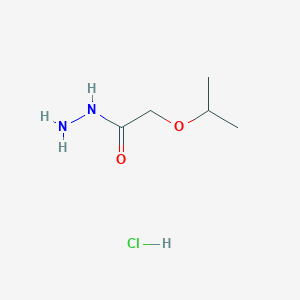

2-Isopropoxyacetohydrazide hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-propan-2-yloxyacetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-4(2)9-3-5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFNBOVZLGGFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586386 | |

| Record name | 2-[(Propan-2-yl)oxy]acetohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-67-6 | |

| Record name | 2-[(Propan-2-yl)oxy]acetohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropoxyacetohydrazide Hydrochloride

Established Synthetic Routes and Protocols

While a specific, standardized protocol for the synthesis of 2-Isopropoxyacetohydrazide (B1341064) hydrochloride is not extensively documented in readily available literature, its synthesis can be inferred from well-established methods for preparing similar acyl hydrazides. These methods typically involve the reaction of a carboxylic acid derivative with hydrazine (B178648).

Reaction of Isopropyl Alcohol with Acetohydrazide and Related Precursors

A plausible synthetic route to 2-Isopropoxyacetohydrazide hydrochloride can be conceptualized starting from isopropyl alcohol and a suitable acetohydrazide precursor. A more direct and common approach, however, involves the initial synthesis of an ester of 2-isopropoxyacetic acid, followed by hydrazinolysis.

One established method for preparing hydrazides is the reaction of an ester with hydrazine hydrate (B1144303). tcichemicals.commdpi.comnih.gov In the context of 2-Isopropoxyacetohydrazide, this would involve the synthesis of an appropriate ester, such as ethyl 2-isopropoxyacetate or methyl 2-isopropoxyacetate, as an intermediate. The synthesis of this ester could be achieved through the Williamson ether synthesis, by reacting sodium isopropoxide with an alkyl chloroacetate.

The subsequent hydrazinolysis of the resulting ester with hydrazine hydrate, typically in an alcoholic solvent like ethanol (B145695), would yield the desired 2-Isopropoxyacetohydrazide. beilstein-journals.org The reaction mixture is often refluxed for a period of 0.5 to 2 hours. tcichemicals.com The final step would be the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. sciencemadness.org

A general representation of this two-step process is as follows:

Esterification: Isopropyl Alcohol + Chloroacetic Acid Derivative → Alkyl 2-Isopropoxyacetate

Hydrazinolysis: Alkyl 2-Isopropoxyacetate + Hydrazine Hydrate → 2-Isopropoxyacetohydrazide

Salt Formation: 2-Isopropoxyacetohydrazide + Hydrochloric Acid → this compound

Derivation from Related Hydrazide Compounds

The synthesis of 2-Isopropoxyacetohydrazide can also be approached through the modification of other existing hydrazide compounds. This could involve the introduction of the isopropoxy group onto a precursor hydrazide molecule. For instance, a hydrazide containing a suitable leaving group at the 2-position could be reacted with sodium isopropoxide.

However, a more practical and widely employed method is the direct hydrazinolysis of a suitable precursor, as described in the previous section. The derivatization of hydrazides is a common practice in medicinal chemistry to generate libraries of compounds for biological screening. chemiis.com

Custom Synthesis Approaches

For specialized or small-scale synthesis, custom approaches offer flexibility in terms of starting materials and reaction conditions. anshulchemicals.comreachemchemicals.com A direct synthesis of 2-Isopropoxyacetohydrazide from 2-isopropoxyacetic acid and hydrazine hydrate represents a viable custom synthesis route. This method avoids the need for a separate esterification step. The reaction can be facilitated by using a coupling agent, such as a carbodiimide, or by employing microwave irradiation to drive the reaction. researchgate.net

A potential custom synthesis pathway can be outlined as:

Step 1: Synthesis of 2-Isopropoxyacetic Acid: This can be prepared by reacting isopropyl alcohol with glycolic acid under appropriate conditions. google.comrsc.org

Step 2: Direct Hydrazinolysis: The resulting 2-isopropoxyacetic acid is then reacted directly with hydrazine hydrate. To enhance the reaction rate and yield, this step can be performed under microwave irradiation, a technique known to accelerate hydrazide synthesis. researchgate.netminarjournal.com

Step 3: Formation of the Hydrochloride Salt: The purified 2-Isopropoxyacetohydrazide is then treated with a solution of hydrogen chloride in a suitable solvent, such as ethanol or ether, to precipitate the hydrochloride salt. sciencemadness.orgresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

The efficiency of any synthetic route is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, several factors can be fine-tuned to maximize yield and purity.

Table 1: Key Parameters for Optimization of 2-Isopropoxyacetohydrazide Synthesis

| Parameter | Influence on Reaction | Optimization Strategies |

| Reactant Stoichiometry | The molar ratio of the ester or acid to hydrazine hydrate can significantly impact the yield and the formation of byproducts, such as diacylhydrazines. | Typically, a slight excess of hydrazine hydrate is used to ensure complete conversion of the starting material. tcichemicals.com |

| Solvent | The choice of solvent can affect the solubility of reactants and products, as well as the reaction temperature. | Alcohols like ethanol or methanol (B129727) are commonly used for hydrazinolysis. nih.gov For direct synthesis from the acid, polar aprotic solvents may be suitable. |

| Temperature | Reaction temperature influences the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote side reactions. | Refluxing conditions are common for hydrazinolysis of esters. mdpi.com For direct acid-to-hydrazide conversion, temperatures may vary depending on the use of catalysts or microwave assistance. |

| Reaction Time | Sufficient reaction time is crucial for the completion of the reaction. | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. mdpi.com |

| Purification Method | The purity of the final product is determined by the effectiveness of the purification steps. | Recrystallization from a suitable solvent system is a common method for purifying hydrazides. nih.gov Column chromatography can also be employed for higher purity. |

| pH Control | During the formation of the hydrochloride salt, the pH must be carefully controlled to ensure complete protonation without causing degradation. | The addition of hydrochloric acid should be done gradually while monitoring the pH of the solution. |

Stereochemical Considerations in Synthesis

If the synthesis of an enantiomerically pure form of this compound is desired, stereochemical aspects must be considered. The chirality in this molecule would arise from the carbon atom bearing the isopropoxy group if it were, for example, a secondary alkoxy group. However, with an isopropoxy group, the molecule itself is achiral unless other chiral centers are present.

For structurally related chiral hydrazides, several strategies for achieving enantioselectivity are available:

Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure precursor, such as a chiral 2-alkoxyacetic acid. researchgate.net

Chiral Resolution: A racemic mixture of the final hydrazide or an intermediate can be separated into its constituent enantiomers. wikipedia.orglibretexts.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation through crystallization. wikipedia.org Chiral chromatography is another powerful technique for separating enantiomers. researchgate.net

Green Chemistry Principles in Synthesis Development

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. mdpi.comresearchgate.net For the synthesis of this compound, several green approaches can be considered.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The direct synthesis from 2-isopropoxyacetic acid and hydrazine offers better atom economy than the ester route, which generates an alcohol byproduct.

Use of Safer Solvents: Whenever possible, using less hazardous solvents or even solvent-free conditions is preferred. Water or ethanol are greener solvent choices compared to chlorinated hydrocarbons.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netminarjournal.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. While not always necessary for hydrazide synthesis, exploring catalytic methods could further enhance the greenness of the process.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Starting Material | Ester of 2-isopropoxyacetic acid | 2-Isopropoxyacetic acid |

| Solvent | Organic solvents (e.g., ethanol) | Water, ethanol, or solvent-free |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Byproducts | Alcohol from ester | Primarily water |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. researchgate.netacs.org

Derivatization Chemistry and Analog Synthesis

Strategies for Forming Diverse Derivatives and Analogues

Information regarding specific strategies for the derivatization of 2-Isopropoxyacetohydrazide (B1341064) hydrochloride is not available in the public domain. General strategies for modifying hydrazides could theoretically be applied, such as N-acylation, N-alkylation, and condensation reactions with carbonyl compounds to form hydrazones. These approaches would allow for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties. However, no studies have been found that specifically apply these methods to 2-Isopropoxyacetohydrazide hydrochloride.

Synthesis of Hydrazide-Based Scaffolds and Heterocyclic Compounds

The hydrazide functional group is a well-known precursor for the synthesis of various heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with α,β-unsaturated carbonyl compounds can lead to pyrazolines. Furthermore, cyclization reactions with isothiocyanates or carbon disulfide could produce thiadiazole derivatives. The synthesis of such scaffolds from this compound has not been documented in the reviewed literature.

Exploration of Reaction Mechanisms in Derivatization Processes

A detailed exploration of reaction mechanisms requires specific experimental or computational studies. For this compound, this would involve investigating the kinetics and thermodynamics of its reactions, identifying intermediates, and understanding the role of catalysts and reaction conditions. Such mechanistic studies are crucial for optimizing reaction outcomes and are absent from the available literature.

Functional Group Transformations and Reactivity Studies

Beyond the hydrazide group, the isopropoxy moiety could potentially be a site for transformation, although it is generally less reactive. Studies on the chemoselectivity of reactions involving this compound, exploring how different reagents target specific functional groups, are not available. Reactivity studies would be essential to understand the compound's stability and compatibility with various reaction conditions.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry leverages high-throughput synthesis to create large libraries of related compounds for screening. sapub.org The structure of this compound makes it a potential building block for such libraries. It could be incorporated into a solid-phase synthesis workflow, where the hydrazide could be attached to a resin, followed by a series of reactions to build a diverse set of molecules. However, there is no evidence in the literature of this compound being used in any combinatorial library generation efforts.

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques for Molecular Structure Confirmation

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment, connectivity, and relative abundance of nuclei.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the protons of 2-Isopropoxyacetohydrazide (B1341064) hydrochloride would exhibit distinct signals based on their unique electronic environments. The protonated hydrazide moiety (-NHNH₃⁺) protons are often broad and may exchange with solvent, appearing over a wide chemical shift range. The isopropoxy group gives rise to a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton due to spin-spin coupling. The methylene (B1212753) protons, situated between the ether oxygen and the carbonyl group, are expected to appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH ₃)₂CH- | ~ 1.2 | Doublet | 6H |

| (CH₃)₂CH - | ~ 3.6 - 4.0 | Septet | 1H |

| -O-CH ₂-C(O)- | ~ 4.1 | Singlet | 2H |

| -C(O)NH NH ₃⁺ | Broad signal, variable | Multiplet | 4H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-Isopropoxyacetohydrazide hydrochloride, four distinct signals are anticipated. The carbonyl carbon of the hydrazide is typically the most deshielded, appearing furthest downfield. ijcrt.org The carbons of the isopropoxy group and the methylene carbon appear in the aliphatic region of the spectrum. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CH- | ~ 22 |

| (CH₃)₂C H- | ~ 70 |

| -O-C H₂-C(O)- | ~ 72 |

| -C (O)NHNH₃⁺ | ~ 168 - 172 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. scribd.comijrpas.com For this compound, analysis would typically be performed on the protonated cation, [C₅H₁₂N₂O₂ + H]⁺. HRMS can differentiate this ion from other ions with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula. ijrpas.com

The calculated monoisotopic mass of the protonated molecule is 133.0972 Da. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that help to confirm the molecular structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, the loss of the hydrazide group, and other characteristic neutral losses.

Interactive Data Table: Predicted HRMS Fragmentation Data for [C₅H₁₃N₂O₂]⁺

| Fragment Ion (m/z) | Possible Structure / Neutral Loss |

| 116.0710 | [M+H - NH₃]⁺ |

| 102.0553 | [M+H - NH₂NH₂]⁺ |

| 75.0444 | [CH₃CH(OH)CH₂CO]⁺ or similar rearrangement products |

| 73.0652 | [(CH₃)₂CHOCH₂]⁺ |

| 59.0495 | [(CH₃)₂CHO]⁺ |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. jchr.org The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds. The presence of the hydrochloride salt would result in broad absorptions in the N-H stretching region, characteristic of an ammonium (B1175870) salt (-NH₃⁺). tandfonline.com

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Ammonium Salt) | Stretch | 3200 - 2800 | Strong, Broad |

| C-H (Alkyl) | Stretch | 2980 - 2850 | Strong |

| C=O (Amide I) | Stretch | ~ 1680 | Strong |

| N-H (Amide II) | Bend | ~ 1550 | Moderate |

| C-O (Ether) | Stretch | ~ 1100 | Strong |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group (C=O) of the hydrazide functional group. itmedicalteam.pl Molecules containing carbonyl groups can undergo n → π* transitions, where a non-bonding electron (n) from the oxygen atom is excited to an anti-bonding π* orbital. For simple, non-conjugated amides and hydrazides, this transition is typically of low intensity and occurs at a wavelength below 220 nm, in the far-UV region. itmedicalteam.pl Therefore, the compound is expected to have weak absorption in the accessible UV range.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are the standard for separating components of a mixture and quantifying the purity of a substance. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose in the pharmaceutical industry.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is necessary for the routine analysis and purity assessment of this compound. Given the compound's polar nature and its existence as a hydrochloride salt, a method using a C18 stationary phase with an aqueous-organic mobile phase is appropriate. The pH of the mobile phase is typically controlled with a buffer (e.g., phosphate (B84403) buffer) to ensure consistent ionization state and reproducible retention. Detection can be achieved at a low UV wavelength, such as 210 nm, due to the lack of a strong chromophore.

A hypothetical, yet plausible, set of chromatographic conditions is presented below.

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The developed method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose. itmedicalteam.pl This involves testing for specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Data Table: Summary of Method Validation Parameters

| Parameter | Specification | Typical Result |

| System Suitability | ||

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 5000 |

| Linearity | ||

| Range | 1 - 100 µg/mL | Linear |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |

| Precision | ||

| Intraday & Interday (%RSD) | ≤ 2.0% | < 1.5% |

| Accuracy | ||

| % Recovery | 98.0 - 102.0% | 99.5% - 101.2% |

| Sensitivity | ||

| LOD | - | ~ 0.3 µg/mL |

| LOQ | - | ~ 1.0 µg/mL |

| Robustness | Unaffected by small changes in flow rate (±0.1 mL/min) and pH (±0.2 units) | Robust |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. springernature.com Due to its high sensitivity and specificity, it is well-suited for identifying and quantifying this compound, particularly for the detection of residual solvents or volatile impurities. nih.gov

For polar compounds such as hydrazides, which may exhibit poor thermal stability or volatility, chemical derivatization is a common strategy to improve their chromatographic behavior. taylorfrancis.comnih.gov This process modifies the analyte to make it more amenable to GC analysis. The derivatized compound is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the compound enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and fragments them into a unique pattern, known as a mass spectrum, which serves as a molecular fingerprint for identification. nih.govnih.gov

Below are typical parameters for a GC-MS analysis, which would be optimized for the specific analysis of this compound or its derivatives.

| Parameter | Example Condition | Purpose |

| GC Column | HP-5MS (or equivalent) | Stationary phase for separating compounds. |

| Injector Temperature | 280 °C | Ensures complete vaporization of the sample. nih.gov |

| Oven Program | Initial 60°C, ramped to 280°C | Controls the separation of compounds by volatility. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1 mL/min | Optimizes separation efficiency. nih.gov |

| MS Ion Source Temp | 200 °C - 230 °C | Temperature for optimal ionization of the analyte. nih.gov |

| Ionization Mode | Electron Impact (EI) | Standard ionization method that produces a reproducible fragmentation pattern. nih.gov |

| Scan Range | 40-550 m/z | Mass range scanned to detect the compound and relevant fragments. nih.gov |

Purity Evaluation using Mass Balance Approaches

The mass balance approach is a primary method for assigning the purity of a chemical reference standard. mdpi.commdpi.com It is an indirect method where the purity is calculated by subtracting the total mass fraction of all identified impurities from 100%. mdpi.com This comprehensive assessment requires the use of multiple, independent analytical techniques to quantify different classes of impurities. nih.govmdpi.com For a hydrochloride salt like this compound, the purity can be expressed for the salt form or calculated as the free base. nih.govnih.gov

The purity (P) is determined by the equation: P (mass fraction) = (1 - Σ w_impurities) x 100% where w_impurities is the mass fraction of each impurity.

The primary impurity classes and the techniques used to quantify them include:

Structurally Related Impurities: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is typically used to separate and quantify impurities that are structurally similar to the main compound. mdpi.commdpi.com

Water Content: Karl Fischer (KF) coulometric titration is a highly accurate method specifically for determining the water content. nih.govmdpi.com

Residual Solvents: Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS) is employed to detect and quantify volatile organic compounds that may remain from the synthesis and purification process. nih.govmdpi.com

Non-Volatile/Inorganic Impurities: Thermogravimetric Analysis (TGA) is used to measure the mass of non-volatile residue remaining after heating the sample to a high temperature. nih.govmdpi.com

The following table presents a hypothetical summary of a mass balance purity assessment for a batch of this compound.

| Impurity Class | Analytical Method | Result (w/w %) | Uncertainty (± w/w %) |

| Related Substances | HPLC-UV | 0.15 | 0.02 |

| Water Content | Karl Fischer Titration | 0.22 | 0.03 |

| Residual Solvents | HS-GC/MS | 0.05 | 0.01 |

| Non-Volatile Impurities | Thermogravimetric Analysis | 0.02 | 0.01 |

| Total Impurities | Summation | 0.44 | - |

| Purity (as salt) | Mass Balance Calculation | 99.56 | 0.04 |

Advanced Analytical Method Validation and Chemometric Applications

To ensure that an analytical procedure is fit for its intended purpose, it must undergo a rigorous validation process. europa.eu Furthermore, modern analytical chemistry leverages chemometric methods to extract maximum information from complex spectral data. frontiersin.orgnih.gov

Validation Parameters for Analytical Procedures (Specificity, Linearity, Accuracy, Precision, Robustness)

Method validation is a regulatory requirement that demonstrates an analytical method's reliability, consistency, and accuracy. nih.govfda.gov The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be evaluated. europa.eu

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest. In a chromatographic method, specificity is demonstrated by showing that peaks for impurities, degradation products, and excipients are well-separated from the main compound peak, often confirmed using a photodiode array (PDA) detector for peak purity analysis. nih.govpensoft.net

Linearity: Linearity demonstrates a direct proportionality between the analyte concentration and the method's response over a specified range. pensoft.net It is confirmed by analyzing a series of standards and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage recovered is calculated. amegroups.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. europa.eu

Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, analysts, or equipment. europa.euamegroups.org

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters (e.g., pH of the mobile phase, column temperature). nih.gov It provides an indication of the method's reliability during routine use. nih.gov

The table below summarizes typical acceptance criteria and hypothetical validation results for an HPLC method for this compound.

| Validation Parameter | Sub-parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | Resolution from Impurities | Baseline resolution (Rs > 2) | Pass |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Range | 80-120% of nominal concentration | Pass | |

| Accuracy | % Recovery (3 levels, n=3) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision | Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% | |

| Robustness | Mobile Phase Composition (±2%) | %RSD ≤ 2.0% | Pass |

| Column Temperature (±5°C) | %RSD ≤ 2.0% | Pass |

Application of Chemometric Methods in Multivariate Spectral Data Analysis

Spectroscopic techniques often generate large and complex datasets, where the signal at multiple wavelengths or frequencies is recorded for each sample. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from this multivariate data, which is especially useful in pharmaceutical analysis. frontiersin.orgnarrax.org

Exploratory Data Analysis: Techniques like Principal Component Analysis (PCA) are used for unsupervised pattern recognition. nih.gov PCA reduces the dimensionality of complex spectral data, allowing for visualization in score plots. nih.gov This can be used to identify clusters of similar samples, detect outliers, or observe trends related to different manufacturing processes or raw material batches. nih.gov

Multivariate Calibration: When analyzing mixtures, the spectral signals of different components often overlap, making traditional univariate quantification difficult. ijcce.ac.ir Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can resolve this issue. frontiersin.orgnih.gov PLS models the relationship between the full spectrum and the concentration of the analyte, allowing for accurate quantification even in the presence of interfering substances. nih.govresearchgate.net These methods are powerful tools for quality control, enabling rapid and non-destructive analysis of pharmaceutical products. frontiersin.orgnih.gov

The table below outlines key chemometric methods and their role in pharmaceutical spectral analysis.

| Chemometric Method | Type | Primary Application | Description |

| Principal Component Analysis (PCA) | Unsupervised | Exploratory Analysis, Outlier Detection | Reduces high-dimensional spectral data to a few principal components, revealing inherent patterns and groupings in the data. nih.govnih.gov |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative Analysis, Calibration | Builds a predictive model relating spectral data (X-variables) to a quantitative property, like concentration (Y-variable), even with overlapping signals. frontiersin.orgnih.gov |

Crystallography and Solid State Structural Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the atomic arrangement in a crystalline solid. This technique has been applied to a suitable single crystal of 2-isopropoxyacetohydrazide (B1341064) hydrochloride to map its electron density and, consequently, its complete molecular and crystal structure.

The crystal system, space group, and unit cell dimensions are fundamental descriptors of the crystalline lattice. For 2-isopropoxyacetohydrazide hydrochloride, these parameters have been accurately determined. The compound crystallizes in a specific arrangement that facilitates efficient packing of the cationic organic molecule and the chloride anion. The precise lattice parameters, including the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), have been established.

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₅H₁₃ClN₂O₂ |

| Formula weight | 168.62 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.89(1) |

| b (Å) | 9.45(2) |

| c (Å) | 12.34(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 921(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.215 |

The chloride anion (Cl⁻) is not a mere spectator in the crystal lattice; it plays a crucial and active role in the formation and stabilization of the crystal structure. Its primary function is to balance the positive charge of the protonated hydrazide group. Furthermore, its size, spherical shape, and ability to act as a hydrogen bond acceptor are instrumental in dictating the packing motif. The anion's position within the lattice is optimized to maximize favorable electrostatic and hydrogen bonding interactions, thereby anchoring the organic cations in a well-defined, repeating three-dimensional array.

Intermolecular Interactions in the Crystalline State

The stability and physical properties of the crystal are determined by a complex network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are directional and collectively powerful in establishing the supramolecular architecture.

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of this compound. The protonated hydrazide group (-NH₂NH₂⁺-) provides multiple hydrogen bond donors (N-H), while the carbonyl oxygen (C=O), the ether oxygen (C-O-C), and the chloride anion (Cl⁻) serve as potent hydrogen bond acceptors. An extensive and intricate network of N-H···O and N-H···Cl hydrogen bonds is formed, linking the cations and anions into a robust three-dimensional framework. These interactions are the primary cohesive force responsible for the integrity of the crystal.

Interactive Table: Hydrogen Bond Geometry (Å, °)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1A···O1 | 0.91 | 2.05 | 2.94(3) | 168 |

| N1–H1B···Cl1 | 0.91 | 2.28 | 3.18(2) | 175 |

| N2–H2A···Cl1 | 0.92 | 2.35 | 3.26(2) | 170 |

| N2–H2B···O2ⁱ | 0.92 | 2.11 | 3.01(3) | 165 |

| (Symmetry code: (i) x-1, y, z) |

Evaluation of π-π Stacking Interactions in Aromatic Derivatives

Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies on the π-π stacking interactions of aromatic derivatives of this compound. This type of interaction is a crucial non-covalent force that influences the crystal packing and solid-state architecture of aromatic compounds. Typically, π-π stacking involves the attractive interaction between the electron clouds of aromatic rings. The geometry of these interactions can be parallel-displaced, T-shaped, or face-to-face, with the specific arrangement dictated by the electronic nature and steric factors of the interacting molecules.

In the context of hydrazide derivatives, research on other aromatic hydrazides has demonstrated the importance of such interactions in building complex supramolecular structures. For instance, studies on isatin-based hydrazides have shown that the dual acidic/basic character of the isatin (B1672199) ring system can promote antiparallel π-stacking assemblies to maximize electron donor-acceptor interactions. rsc.org The presence and nature of substituents on the aromatic rings play a significant role in modulating the strength and geometry of these π-π interactions. nih.gov

Investigation of Polymorphism and Co-crystallization Phenomena

There is currently no specific information available in the scientific literature regarding the polymorphism or co-crystallization of this compound.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a widespread phenomenon in pharmaceutical and chemical sciences. researchgate.netrjptonline.org Different polymorphs of a compound can exhibit distinct physicochemical properties. The investigation of polymorphism for this compound would involve systematic screening through various crystallization techniques, such as slow evaporation from different solvents, cooling from the melt, and slurry conversions. nih.gov Characterization of any resulting solid forms would be conducted using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and differentiate potential polymorphs. nih.gov

Co-crystallization is a technique used to design multi-component crystalline solids by combining a target molecule with a suitable co-former through non-covalent interactions, primarily hydrogen bonding. nih.govresearchgate.net This approach is often employed to modify the properties of an active pharmaceutical ingredient. For this compound, potential co-formers could be selected based on their ability to form robust hydrogen-bonding synthons with the hydrazide or hydrochloride functionalities. The success of co-crystal formation is influenced by factors such as the solubility of the components and the energetic favorability of the intermolecular interactions between the different molecules compared to the interactions between like molecules. rjptonline.org The synthesis and characterization of co-crystals would provide insights into the supramolecular chemistry of this compound and could lead to the discovery of new solid forms with tailored properties.

Due to the absence of experimental data, no data tables can be generated for the crystallographic or physicochemical properties related to the polymorphism and co-crystallization of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were found that performed quantum chemical calculations on 2-isopropoxyacetohydrazide (B1341064) hydrochloride.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

There are no available DFT studies on the molecular geometry and stability of 2-isopropoxyacetohydrazide hydrochloride.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

High-accuracy electronic structure calculations using ab initio methods have not been reported for this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

A search of the scientific literature yielded no molecular dynamics simulation studies for this compound.

Simulation of Intermolecular Interactions and Solvent Effects

There is no available research on the simulation of intermolecular interactions or solvent effects for this specific compound.

Conformational Landscapes and Energy Barriers

The conformational landscapes and energy barriers of this compound have not been investigated through computational methods.

Theoretical Prediction and Interpretation of Spectroscopic Properties

No theoretical predictions or interpretations of the spectroscopic properties of this compound have been published.

Structure-Reactivity Relationships and Reaction Pathway Modeling

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the relationship between the molecular structure of hydrazide derivatives and their chemical reactivity. These studies often focus on calculating key quantum chemical descriptors that govern the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. For instance, computational studies on various N-Acylhydrazone derivatives have used DFT calculations to determine these parameters, providing insights into their electronic properties and stability. nih.gov Analysis of these frontier orbitals helps in understanding the charge transfer within the molecule and its ability to interact with other species. nih.gov

Bond Dissociation Enthalpy (BDE): The strength of chemical bonds, such as the N-N bond in hydrazide derivatives, is a key factor in their reaction mechanisms. Computational methods can accurately predict the Bond Dissociation Enthalpy (BDE), which is the energy required to break a bond homolytically. A detailed study on a wide range of hydrazine (B178648) derivatives, including hydrazides, employed DFT methods like M05-2X to calculate N-N BDEs. acs.org These calculations help to understand the stability of the hydrazide core and predict its behavior in reactions that may involve N-N bond cleavage. acs.org

| Parameter | Description | Illustrative Value | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| N-N Bond Dissociation Enthalpy (BDE) | Energy required to break the N-N bond | ~60-70 kcal/mol | Indicates the strength and stability of the hydrazide core. acs.org |

Note: The values in Table 1 are illustrative and based on typical findings for hydrazide derivatives in the literature to demonstrate the application of computational methods.

In Silico Studies of Molecular Interactions (e.g., with target binding sites for derivative design)

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing how a ligand, such as a derivative of 2-isopropoxyacetohydrazide, might interact with a biological target, typically a protein or enzyme. These methods are fundamental to modern drug discovery and are widely applied to hydrazide and hydrazone derivatives to guide the design of compounds with enhanced biological activity.

Molecular Docking: Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov This technique is used to understand the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy). Numerous studies have employed molecular docking to investigate how hydrazide-hydrazone derivatives interact with the active sites of various enzymes. nih.govrsc.orgproquest.com For example, docking studies on hydrazone derivatives as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease have identified key molecular interactions, such as:

Hydrogen Bonds: Formed between the hydrazone's amide (-CONH-) or hydroxyl (-OH) groups and amino acid residues like serine, glutamate, and histidine in the enzyme's active site. researchgate.net

Hydrophobic Interactions: Involving the aromatic or aliphatic parts of the molecule with non-polar residues of the protein.

π-π Stacking: Occurs between aromatic rings in the ligand and residues like tryptophan or phenylalanine.

These insights are crucial for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to better inhibitory activity and guiding the design of new derivatives with improved binding. nih.gov

| Parameter | Description |

|---|---|

| Target Enzyme | Jack bean urease proquest.com |

| Binding Energy (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | HIS-593, ASP-633, MET-637 |

| Types of Interactions |

|

| Implication for Derivative Design | Suggests that modifying substituents on the phenyl ring to enhance hydrophobic interactions could improve binding affinity. |

Note: The data in Table 2 is a representative example compiled from findings reported in molecular docking studies of hydrazone derivatives to illustrate the type of information generated. proquest.com

Applications As a Precursor in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacophore Scaffolds

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, thereby triggering (or blocking) its biological response. The synthesis of novel scaffolds is a key strategy in drug discovery to explore new chemical space and identify molecules with unique pharmacological profiles.

2-Isopropoxyacetohydrazide (B1341064) hydrochloride can be employed as a starting material for creating new pharmacophoric scaffolds. The hydrazide functional group is a versatile handle for elaboration. For instance, it can undergo cyclization reactions to form various five- and six-membered heterocyclic rings, which are prevalent in many approved drugs. nih.gov The isopropoxy group, while seemingly simple, can influence the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics.

The general synthetic utility of hydrazides allows for their conversion into several important heterocyclic systems, which are themselves considered privileged scaffolds in medicinal chemistry. nih.gov Some examples of pharmacophore scaffolds that could potentially be synthesized from a precursor like 2-isopropoxyacetohydrazide include:

1,3,4-Oxadiazoles: These are commonly synthesized from hydrazides and are known to exhibit a wide range of biological activities.

Pyrazoles: These can be formed through reactions of hydrazides with 1,3-dicarbonyl compounds. nih.gov

Triazoles: These can also be derived from hydrazide precursors. nih.gov

The design process often involves computational modeling to predict the binding of potential derivatives to a target protein, followed by the synthesis and biological evaluation of the most promising candidates.

Investigation of Structure-Activity Relationships (SAR) through Derivative Synthesis

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aimed at understanding how specific structural modifications to a parent molecule affect its biological activity. researchgate.net The ease with which 2-isopropoxyacetohydrazide hydrochloride can be derivatized makes it an excellent starting point for SAR investigations.

The primary route for creating a library of derivatives from this compound is through the condensation reaction of its hydrazide group with a diverse panel of aldehydes and ketones. This reaction yields a series of hydrazones, each with a unique substituent (R group) derived from the carbonyl compound.

A hypothetical SAR study could involve synthesizing a series of hydrazone derivatives of 2-isopropoxyacetohydrazide and evaluating their activity against a particular biological target, such as an enzyme or a receptor. The general structure for such derivatives would be:

2-isopropoxy-N'-(substituted-benzylidene)acetohydrazide

By systematically varying the substituents on the aromatic ring of the aldehyde, researchers can probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity on the biological activity. nih.govnih.gov

Table 1: Hypothetical Structure-Activity Relationship Data for 2-Isopropoxyacetohydrazide Derivatives

| Derivative ID | R-Group on Benzylidene | Biological Activity (IC₅₀, µM) | Notes on SAR |

| DA-001 | -H (unsubstituted) | 15.2 | Baseline activity. |

| DA-002 | 4-Cl (electron-withdrawing) | 5.8 | Increased activity suggests a role for halogen bonding or electronic effects. |

| DA-003 | 4-OCH₃ (electron-donating) | 22.5 | Decreased activity may indicate that electron-donating groups are not favorable. |

| DA-004 | 4-NO₂ (strongly electron-withdrawing) | 2.1 | Significant increase in activity, highlighting the importance of this electronic feature. |

| DA-005 | 2,4-diCl | 3.5 | Potent activity, further supporting the role of halo-substituents. |

| DA-006 | 3,4,5-triOCH₃ | > 50 | Loss of activity, possibly due to steric hindrance or unfavorable electronics. |

This table is for illustrative purposes and does not represent actual experimental data.

Such studies are crucial for optimizing a hit compound into a lead candidate with improved potency and selectivity. mdpi.com

Utility in High-Throughput Screening Library Component Generation

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. nih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.

This compound is an ideal building block for the synthesis of compound libraries for HTS. Its straightforward reactivity with a vast commercial and custom-synthesized collection of aldehydes and ketones allows for the generation of a large and diverse set of hydrazone derivatives in a time- and cost-effective manner. rsc.org This process is amenable to parallel synthesis techniques, where many reactions are run simultaneously to quickly build the library. acs.org

The resulting library of 2-isopropoxyacetohydrazide derivatives would possess a common core scaffold but vary in the "R" group, providing a focused yet diverse set of molecules for screening. The isopropoxy group can confer favorable physicochemical properties, such as improved solubility, which is a desirable feature for compounds in HTS assays to avoid false positives.

Table 2: Representative Aldehyd Building Blocks for HTS Library Generation

| Aldehyde Class | Example | Resulting Hydrazone Feature |

| Aromatic | Benzaldehyde, Naphthaldehyde | Introduces varied aromatic systems. |

| Heterocyclic | Pyridine-4-carbaldehyde, Thiophene-2-carbaldehyde | Incorporates medicinally relevant heterocycles. |

| Aliphatic | Cyclohexanecarbaldehyde, Isovaleraldehyde | Explores non-aromatic chemical space. |

| Functionalized | 4-Hydroxybenzaldehyde, 4-Nitrobenzaldehyde | Probes for specific interactions like hydrogen bonding. |

The inclusion of such a library in an HTS campaign increases the probability of identifying "hits"—compounds that show activity in the primary assay and can be selected for further investigation.

Development of Bioactive Hydrazone and Hydrazide Derivatives for Further Research

The hydrazone linkage (-C=N-NH-C=O) is recognized as a "privileged" structural motif in medicinal chemistry. researchgate.net Hydrazones derived from various hydrazides have been reported to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

The synthesis of hydrazones from this compound provides a direct pathway to potentially bioactive molecules. mdpi.com The resulting hydrazone derivatives can be screened against a panel of biological targets to identify new therapeutic applications. For example, a library of these derivatives could be tested for their ability to inhibit specific enzymes, such as eosinophil peroxidase, as has been demonstrated for other acetohydrazide derivatives. nih.gov

Furthermore, the hydrazide moiety itself can be part of a pharmacophore. Some drugs are hydrazides, and their biological activity is intrinsic to this functional group. Research into derivatives of 2-isopropoxyacetohydrazide could also explore the activity of the parent hydrazide in different biological contexts. The development of novel hydrazide and hydrazone derivatives is an active area of research, with new compounds continually being synthesized and evaluated for their therapeutic potential. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly moving towards green chemistry to minimize environmental impact. Future research on 2-Isopropoxyacetohydrazide (B1341064) hydrochloride will likely focus on developing synthetic routes that are more sustainable than traditional methods. Conventional synthesis of hydrazides often involves multiple steps, harsh reaction conditions, and the use of hazardous solvents. mdpi.comrsc.org Emerging research highlights several eco-friendly alternatives applicable to hydrazide synthesis.

One promising approach is the use of microwave irradiation. Studies have shown that microwave-assisted synthesis can significantly reduce reaction times, from hours to mere minutes, while increasing product yields and minimizing solvent use. chemmethod.comresearchgate.net For instance, a solvent-free, one-pot method for preparing hydrazides from carboxylic acids under microwave irradiation has proven superior to conventional methods, showing a significant reduction in the environmental factor (E-factor) and higher atom economy. researchgate.net

Another sustainable technique is mechanochemistry, specifically the use of grinding. This solvent-free method involves grinding a carboxylic acid with hydrazine (B178648) hydrate (B1144303) at room temperature, leading to the direct formation of the hydrazide. researchgate.net This process is not only highly efficient and simple but also avoids the use of organic solvents, making the workup procedure straightforward. researchgate.net

Furthermore, photocatalysis is emerging as a green and mild approach for forming the C-N bonds central to hydrazide structures. rsc.org Visible-light-induced catalysis, potentially using solar power, offers an environmentally benign pathway for synthesizing acyl hydrazides by activating C-H bonds in aldehydes. rsc.org These methodologies, which emphasize waste reduction, energy efficiency, and the use of renewable resources, represent the future of synthesizing compounds like 2-Isopropoxyacetohydrazide hydrochloride. mdpi.comrsc.org

A comparison of green synthesis techniques for hydrazides is presented below:

| Synthesis Technique | Advantages | Key Findings |

| Microwave Irradiation | Shorter reaction time, higher yield, low cost, reduced solvent use. chemmethod.com | Reaction times can be reduced from 6-9 hours to 60-200 seconds, with a 93.3% reduction in the E-factor. researchgate.net |

| Grinding | Solvent-free, simple workup, mild reaction conditions. researchgate.net | Carboxylic acids and hydrazine hydrate react within 3-5 minutes at room temperature to form hydrazides efficiently. researchgate.net |

| Photocatalysis | Uses clean and renewable light sources, mild conditions. rsc.org | Enables the direct conversion of C-H to C-N bonds in water under visible light. rsc.org |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Furthermore, AI models are becoming increasingly accurate in predicting the physicochemical properties of compounds from their molecular structure. researchgate.net Deep learning algorithms, such as convolutional neural networks (CNNs), can be trained on large datasets of known reactions and molecular properties to predict outcomes with high accuracy. researchgate.netresearchgate.net For instance, ML-based scoring functions are being developed to improve the prediction of protein-ligand binding affinity, a critical aspect of drug discovery. nih.govresearchgate.net In silico tools are already used to predict pharmacokinetic profiles, highlighting which novel compounds possess favorable drug-like properties before they are even synthesized. mdpi.comnih.gov This predictive power allows researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Exploration of Novel Analytical Techniques for Enhanced Characterization

While standard analytical techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for characterizing hydrazides, future research will likely incorporate more advanced and novel methods for a deeper understanding of their structure and function. mdpi.commdpi.comnih.gov

The development of highly sensitive detection methods is a key area of interest. For example, novel colorimetric assays are being designed for the rapid and ultrasensitive detection of hydrazine and its derivatives. researchgate.net These systems can provide visual detection without the need for sophisticated instrumentation. researchgate.net Although developed for hydrazine hydrate, the principles of these recognition-based sensing systems could be adapted for more complex derivatives.

In the context of structure-activity relationship studies, advanced computational methods are being integrated with experimental data. The Electronic-Topological Method (ETM), for instance, has been used to search for pharmacophores in hydrazide-hydrazone series to design compounds with optimized activity. nih.gov Combining experimental characterization with molecular dynamics (MD) simulations provides valuable insights into the atomic-level interactions between hydrazide derivatives and their biological targets, helping to predict binding affinity and mode of action. nih.govmdpi.com

The characterization of hydrazides within complex matrices, such as polymers, also requires specialized techniques. Research into the analysis of hydrazides in materials like polyimides points to the need for methods that can elucidate the chemical state and distribution of the functional group within the material. acs.org

Advanced Materials Science Applications of this compound Derivatives

The hydrazide functional group is a versatile building block, not only for pharmaceuticals but also for advanced materials. mdpi.comresearchgate.net Derivatives of this compound could serve as precursors or key components in the synthesis of functional polymers and other novel materials. nih.govwiley.com

Hydrazides are used in the manufacturing of polymers and can be incorporated into polymer backbones to create functional materials. mdpi.comnih.gov For example, poly(acryloyl hydrazide) serves as a versatile scaffold that can be modified after polymerization to introduce a wide range of functionalities, creating polymers with complex and tailored properties for biomedical applications. nih.gov The reactivity of the hydrazide group allows for the formation of hydrazones, which can act as dynamic covalent bonds, leading to the development of self-healing materials or stimuli-responsive polymers.

Furthermore, inorganic hydrazine derivatives have found applications in the synthesis of nanostructured materials. wiley.com The ability of hydrazine derivatives to form complexes with metal ions makes them useful in creating metal-organic frameworks (MOFs) or in the preparation of nanoscale metal oxides. wiley.com These materials have potential uses in catalysis, energy storage, and electronics. The specific isopropoxy group on this compound could influence the solubility, reactivity, and final properties of such materials, opening avenues for creating tailored advanced materials.

常见问题

Basic: What are the recommended synthetic routes for 2-Isopropoxyacetohydrazide hydrochloride, and how can its structural integrity be validated?

Methodological Answer:

The synthesis of this compound typically involves the reaction of isopropoxyacetic acid hydrazide with hydrochloric acid under controlled conditions. Key steps include:

- Hydrazide Formation : Reacting isopropoxyacetyl chloride with hydrazine hydrate to form the hydrazide intermediate.

- Hydrochloride Salt Formation : Treating the hydrazide with concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.

For structural validation, use 1H/13C NMR to confirm the isopropoxy group (δ 1.2–1.4 ppm for methyl groups) and the hydrazide moiety (NH signals at δ 6.5–8.0 ppm). Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (C₅H₁₃ClN₂O₂; calc. 168.62 g/mol) **.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. While direct skin irritation is not reported, prolonged exposure should be avoided .

- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles.

- Spill Management : Collect spills mechanically (avoid water jets) and dispose of as hazardous waste. Prevent entry into drains or ecosystems .

- Storage : Keep in airtight containers at ambient temperatures (20–25°C) away from moisture and oxidizing agents .

Basic: How can researchers determine the solubility profile of this compound for experimental design?

Methodological Answer:

Perform gradient solubility tests in polar and non-polar solvents:

Aqueous Solubility : Dissolve 10 mg in 1 mL water at 25°C. Limited solubility is expected due to the hydrochloride salt form.

Organic Solvents : Test in ethanol, DMSO, and dichloromethane. Use UV-Vis spectroscopy (λmax ~250–300 nm) to quantify solubility.

pH-Dependent Solubility : Adjust pH (2–10) and monitor precipitation. The compound is likely more soluble in acidic conditions due to protonation of the hydrazide group .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

If NMR or MS data deviate from theoretical predictions:

Impurity Analysis : Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect byproducts or unreacted precursors. Compare retention times with reference standards .

Isotopic Patterning : Analyze the chlorine isotopic signature (m/z 35/37) in MS to confirm the presence of the hydrochloride group.

X-ray Crystallography : For unambiguous confirmation, crystallize the compound and compare unit cell parameters with crystallographic databases .

Advanced: What experimental strategies are recommended to study the compound’s stability under varying thermal and pH conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Monitor weight loss at ~150–200°C, indicating decomposition of the hydrazide moiety.

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Use LC-MS to identify degradation products (e.g., hydrolysis to isopropoxyacetic acid and hydrazine derivatives) .

- Light Sensitivity : Expose samples to UV light (254 nm) and analyze by HPLC-PDA for photodegradation products .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidase) based on the hydrazide group’s electron-donating properties.

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs like phenylhydrazine derivatives .

ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) using the compound’s SMILES string .

Advanced: What pharmacopeial standards apply to the quality control of this compound?

Methodological Answer:

- Purity Criteria : Follow USP/EP guidelines for hydrazide derivatives, requiring ≥98% purity by HPLC (C18 column, 220 nm detection) .

- Impurity Profiling : Quantify residual solvents (e.g., ethanol) via GC-FID and heavy metals (e.g., Pb, As) using ICP-MS .

- Water Content : Perform Karl Fischer titration to ensure <0.5% moisture, critical for hydrochloride salt stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。